Acetamide, 2-((7-amino(1,2,4)triazolo(1,5-c)pyrimidin-5-yl)thio)-

Description

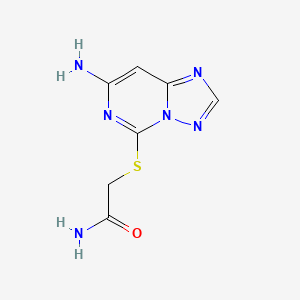

The compound 2-((7-amino(1,2,4)triazolo(1,5-c)pyrimidin-5-yl)thio)-N-methylacetamide (CAS: 143212-82-2) is a heterocyclic acetamide derivative with a molecular formula of C₈H₁₀N₆OS and a molecular weight of 238.27 g/mol . Its structure comprises a [1,2,4]triazolo[1,5-c]pyrimidine core substituted with an amino group at position 7 and a thioether-linked acetamide moiety at position 3. This compound is commercially available (e.g., from Hangzhou Shuyuan Pharmaceutical Technology Co.) and has drawn interest in medicinal chemistry due to its hybrid heterocyclic architecture, which is conducive to targeting enzymes or receptors in disease pathways .

Properties

CAS No. |

143212-81-1 |

|---|---|

Molecular Formula |

C7H8N6OS |

Molecular Weight |

224.25 g/mol |

IUPAC Name |

2-[(7-amino-[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)sulfanyl]acetamide |

InChI |

InChI=1S/C7H8N6OS/c8-4-1-6-10-3-11-13(6)7(12-4)15-2-5(9)14/h1,3H,2,8H2,(H2,9,14) |

InChI Key |

XQTKQOQVTWWPDE-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=C(N2C1=NC=N2)SCC(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route includes the reaction of 3,5-diamino-1,2,4-triazole with various substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones under reflux conditions . The reaction is often catalyzed by piperidine in ethanol, leading to the formation of the desired triazolo-pyrimidine derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The thioether (-S-) moiety undergoes nucleophilic substitution under specific conditions. For example:

-

Alkylation : Reacts with ethyl bromoacetate in acetone/triethylamine to form S-alkylated derivatives. This reaction preserves the triazolopyrimidine core while introducing ester functionalities .

-

Arylthiol Exchange : Demonstrated in related triazolopyrimidines, where sulfur participates in displacement reactions with aromatic thiols under basic conditions .

Key parameters for thioether reactions :

Hydrolysis and Condensation Reactions

The acetamide group participates in hydrolysis and condensation:

-

Hydrolysis : Under acidic/basic conditions, the acetamide converts to carboxylic acid or amine intermediates. For example, glacial acetic acid in DMF cleaves the amide bond to regenerate free amines .

-

Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde derivatives) to form hydrazones via dehydrative cyclization .

Notable example :

-

Condensation with 4-chlorobenzaldehyde yields (E)-N-(4-amino-2-((2-(2-(4-chlorobenzylidene)hydrazinyl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide, confirmed by signals at δ 8.44 ppm (N(1)H) and δ 11.79 ppm (NH/OH) .

Cyclization Involving the Triazole Core

The triazolopyrimidine ring participates in cycloaddition and ring-expansion reactions:

-

Triazole Ring Activation : POCl₃ facilitates chlorination at the 5-position, enabling nucleophilic substitution with indole derivatives .

-

Fused-Ring Formation : Reacts with ethyl bromoacetate under dehydrative conditions to form 3,7-dimethyl-1,2,4-triazolo[4,3-a]pyrimidin-5-one, validated by X-ray crystallography (monoclinic system, C–H···O interactions) .

Critical cyclization data :

| Substrate | Reagent | Product | Key Spectral Data |

|---|---|---|---|

| Hydrazinyl intermediate | Glacial acetic acid | Triazolo[4,3-a]pyrimidinone | : δ 13.22 ppm (NH), δ 2.24/2.70 ppm (CH₃) |

Biological Target Interactions

While not traditional "reactions," the compound modulates biological systems through covalent/non-covalent interactions:

-

Kinase Inhibition : Binds to AXL receptor tyrosine kinase via hydrogen bonding (NH of acetamide to Asp690) and π-π stacking (triazole with Phe669) .

-

DNA Intercalation : The planar triazolopyrimidine core intercalates into DNA, synergizing with kinase inhibition to trigger apoptosis in cancer cells .

Target affinity comparison :

| Target | IC₅₀ | Assay Type |

|---|---|---|

| AXL kinase | 4.2 nM | Enzymatic inhibition |

| c-Met kinase | 0.24 nM | EBC-1 cell line |

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability:

Scientific Research Applications

Acetamide, 2-((7-amino(1,2,4)triazolo(1,5-c)pyrimidin-5-yl)thio)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Acetamide, 2-((7-amino(1,2,4)triazolo(1,5-c)pyrimidin-5-yl)thio)- involves its interaction with specific molecular targets and pathways. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This selective inhibition of CDK2 can lead to the suppression of tumor cell growth.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Analogues

*Estimated from structural analogs.

Key Observations:

Core Heterocycle Influence: The target compound’s [1,2,4]triazolo[1,5-c]pyrimidine core is distinct from the [1,2,4]triazino[5,6-b]indole in Compound 26 and the [1,2,4]triazolo[1,5-a]pyrimidine in ZINC000021797248 . These variations alter electronic properties and binding affinities. For example, the [1,5-c] configuration in the target compound may enhance planarity compared to [1,5-a], affecting π-π stacking in enzyme active sites . Compound 102c’s quinazoline-fused triazole system increases aromatic surface area, correlating with stronger antibacterial activity against methicillin-resistant S. aureus (MRSA) .

Bromine substituents in Compound 26 and 27 enhance lipophilicity (higher XLogP3) but may reduce metabolic stability. The methyl group in the target compound’s acetamide moiety (N-CH₃) reduces steric hindrance compared to bulkier aryl substituents in other analogs .

Antimicrobial Activity:

- Compound 102c (triazoloquinazoline-thiolate) exhibits potent activity against S. aureus (MIC 12.5 µg/mL) due to its thiolate group, which may disrupt bacterial membrane integrity .

Antitumor and Enzyme Inhibition:

- ZINC000021797248 demonstrated low binding energy (-9.8 kcal/mol) with metalloproteinase II, attributed to its extended phenoxy-acetamide side chain . The target compound’s smaller size may limit such interactions but could favor kinase inhibition.

- Compound 8 ([1,2,4]triazolo[1,5-c]pyrimidine fused with pyrazole) showed moderate antitumor activity in NCI screenings, highlighting the role of fused rings in enhancing DNA intercalation or topoisomerase inhibition .

Notes

Contradictions and Limitations :

- While ZINC000021797248 and Compound 102c prioritize ADMET-compliant drug profiles, the target compound’s lower molecular weight (238 vs. 514 g/mol) may limit its bioavailability despite favorable XLogP3.

- Evidence gaps exist in direct bioactivity data for the target compound; inferences rely on structural analogs.

Synthesis Challenges: Brominated analogs (e.g., Compound 25 ) require careful handling of halogenated intermediates, whereas the target compound’s amino group demands selective protection/deprotection steps.

Future Directions: Functionalization of the 7-amino group (e.g., acylation or sulfonylation) could modulate solubility and target engagement, as seen in hydrazone derivatives . Comparative studies with [1,2,4]triazolo[4,3-c]pyrimidines (e.g., Compound 9 ) could clarify positional isomer effects on bioactivity.

Biological Activity

Acetamide, 2-((7-amino(1,2,4)triazolo(1,5-c)pyrimidin-5-yl)thio)- is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 252.30 g/mol. Its structure features a thioether linkage to a 7-amino-1,2,4-triazolo[1,5-c]pyrimidine moiety, which is crucial for its biological activity. The compound's density is reported as 1.54 g/cm³.

Mechanisms of Biological Activity

Inhibition of Receptor Tyrosine Kinases

Research indicates that Acetamide can inhibit receptor tyrosine kinases (RTKs), specifically the AXL receptor tyrosine kinase. AXL is implicated in various proliferative conditions, including cancer. By inhibiting this pathway, Acetamide may exert anti-proliferative effects on cancer cells.

Antimicrobial and Antiviral Properties

The compound has also shown promise as an antimicrobial and antiviral agent. In vitro studies suggest that it may possess activity against a range of pathogens, making it a candidate for further development in treating infectious diseases.

Case Studies

-

Cancer Cell Line Studies

In studies involving cancer cell lines, Acetamide demonstrated significant inhibition of cell proliferation at micromolar concentrations. The mechanism was linked to the downregulation of AXL signaling pathways, leading to reduced cell survival and increased apoptosis. -

Antimicrobial Assays

In antimicrobial assays against various bacterial strains, Acetamide showed effective inhibition at concentrations ranging from 10 to 50 µg/mL. These findings suggest its potential as a lead compound for developing new antibiotics .

Summary of Biological Activities

| Activity Type | Target/Pathway | IC50/Activity Level |

|---|---|---|

| RTK Inhibition | AXL | Micromolar |

| Antimicrobial Activity | Various Bacteria | 10-50 µg/mL |

| Antiviral Activity | Viral Replication | Preliminary results |

Q & A

Q. How can the synthesis of this acetamide derivative be optimized to improve yield and purity?

Methodological Answer: Synthesis optimization requires careful selection of reaction conditions and catalysts. For example, refluxing in formic acid (20 mL, 10 hours) followed by ethanol recrystallization is effective for analogous triazolopyrimidine derivatives . Catalysts like TMDP (trimethylenedipiperidine) in ethanol-water (1:1 v/v) enhance cyclization efficiency, as demonstrated in the preparation of ethyl 5-amino-7-(4-chlorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine . Purity can be monitored via TLC and silica gel chromatography, with final characterization using /-NMR (400 MHz) and microanalysis .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer: A combination of -NMR (to identify proton environments, e.g., aromatic protons and thioether linkages), -NMR (to confirm carbonyl and heterocyclic carbons), and IR spectroscopy (to detect NH/OH stretches and C=O/C=S bonds) is essential . Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while X-ray crystallography resolves ambiguous stereochemistry in fused triazolopyrimidine systems .

Advanced Research Questions

Q. How can researchers design experiments to predict the biological activity of this compound?

Methodological Answer: Computational methods such as molecular docking (using AutoDock Vina or Discovery Studio) and molecular dynamics (MD) simulations (GROMACS/AMBER) predict binding affinities to targets like adenosine receptors or kinases . In vitro assays (e.g., fluorescence-based cAMP accumulation tests) validate receptor modulation, as used for triazolopyrimidine derivatives in adenosine receptor studies . Parallel synthesis of analogs with varied substituents (e.g., chloro, methoxy) enables SAR analysis .

Q. How should contradictory data on biological activity across studies be analyzed?

Methodological Answer: Contradictions often arise from differences in substituent positioning, purity, or assay conditions. For example:

- Substituent Effects : A 4-chlorophenyl group in thieno-triazolopyrimidines enhances kinase inhibition, while methoxy groups reduce solubility .

- Purity : HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity, avoiding false positives from impurities .

- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use positive controls (e.g., staurosporine for kinase inhibition) .

Q. What strategies are effective for modifying the thioacetamide moiety to enhance metabolic stability?

Methodological Answer:

- Bioisosteric Replacement : Substitute the thioether (-S-) with sulfone (-SO-) to reduce oxidative metabolism, as seen in benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl derivatives .

- Steric Shielding : Introduce bulky groups (e.g., 4-ethoxyphenyl) near the acetamide to hinder enzymatic cleavage .

- Prodrug Design : Mask the thiol group as a disulfide or thiophosphate, which is cleaved in vivo .

Experimental Design for Mechanistic Studies

Q. How can fluorescence-based techniques elucidate the compound’s interaction with cellular targets?

Methodological Answer:

- FRET Assays : Label the compound with fluorescein (ex/em: 494/521 nm) and its target protein with rhodamine (ex/em: 553/627 nm) to monitor proximity changes .

- Confocal Microscopy : Use SCANR systems to visualize subcellular localization in live cells, as applied to triazoloquinazoline derivatives .

- Fluorescence Polarization : Measure binding affinity to immobilized receptors (e.g., GPCRs) by changes in polarization intensity .

Synthesis and Reaction Optimization

Q. What are common pitfalls in scaling up the synthesis of this compound?

Methodological Answer:

- Exothermic Reactions : Use jacketed reactors with temperature control (<5°C) during thioacetylation to prevent decomposition .

- Solvent Choice : Replace ethanol with DMF for better solubility of intermediates in large batches .

- Catalyst Recycling : Immobilize TMDP on silica gel to reduce costs and simplify purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.